molecular formula C24H32S3 B3048972 2,5-bis(5-hexylthiophen-2-yl)thiophene CAS No. 188917-41-1

2,5-bis(5-hexylthiophen-2-yl)thiophene

Cat. No.: B3048972
CAS No.: 188917-41-1
M. Wt: 416.7 g/mol
InChI Key: FQKINULSLUQGRX-UHFFFAOYSA-N
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Description

2,5-bis(5-hexylthiophen-2-yl)thiophene is an organic compound belonging to the class of thiophenes. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. This particular compound is characterized by two hexyl-substituted thiophene rings attached to a central thiophene core. It is of significant interest in the field of organic electronics due to its conjugated structure, which allows for efficient charge transport.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(5-hexylthiophen-2-yl)thiophene typically involves the following steps:

    Stille Coupling Reaction: This method involves the coupling of a stannylated thiophene derivative with a halogenated thiophene derivative in the presence of a palladium catalyst.

    Suzuki Coupling Reaction: Another common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated thiophene in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(5-hexylthiophen-2-yl)thiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes or tetrahydrothiophenes.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes and tetrahydrothiophenes.

    Substitution: Halogenated or nitrated thiophenes.

Scientific Research Applications

2,5-bis(5-hexylthiophen-2-yl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-bis(5-hexylthiophen-2-yl)thiophene in electronic applications involves the delocalization of π-electrons across the conjugated thiophene rings. This delocalization facilitates efficient charge transport, making it an excellent material for use in OFETs and OPVs. The molecular targets are the electronic devices themselves, where the compound acts as a semiconductor material.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-bis(5-hexylthiophen-2-yl)thiophene is unique due to its specific alkyl substitution pattern, which provides a balance between solubility and electronic properties. This makes it particularly suitable for use in solution-processable electronic devices.

Properties

IUPAC Name

2,5-bis(5-hexylthiophen-2-yl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32S3/c1-3-5-7-9-11-19-13-15-21(25-19)23-17-18-24(27-23)22-16-14-20(26-22)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKINULSLUQGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348165
Record name 2,2':5',2''-Terthiophene, 5,5''-dihexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188917-41-1
Record name 2,2':5',2''-Terthiophene, 5,5''-dihexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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